N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride
Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetically derived acetamide compound with a complex heterocyclic architecture. Its structure includes:
- A 4-methylbenzo[d]thiazole moiety, a bicyclic system known for its role in kinase inhibition and antimicrobial activity.
- A 2-morpholinoethyl group, which enhances solubility and pharmacokinetic properties due to the polar morpholine ring.
- A hydrochloride salt formulation, improving crystallinity and stability for pharmaceutical applications .
This compound’s design leverages the acetamide backbone as a versatile scaffold for modulating biological interactions, as seen in structurally related molecules .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S.ClH/c1-19-6-4-11-23-25(19)27-26(32-23)29(13-12-28-14-16-31-17-15-28)24(30)18-21-9-5-8-20-7-2-3-10-22(20)21;/h2-11H,12-18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYPDQZRSJTIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Acetamide Skeleton Construction
The target molecule’s acetamide backbone originates from 2-(naphthalen-1-yl)acetic acid, which must undergo dual amidation at the α-position. Retrosynthetically, this suggests coupling with both 4-methylbenzo[d]thiazol-2-amine and 2-morpholinoethylamine. However, sequential amidation is impractical due to competing nucleophilicities, necessitating a orthogonal protection strategy. Patent literature on analogous N,N-dialkylacetamides reveals that tert-butoxycarbonyl (Boc) protection of one amine prior to coupling enables stepwise assembly.
Benzothiazole Ring Formation
4-Methylbenzo[d]thiazol-2-amine is synthesized via the Herz reaction, where 2-amino-4-methylthiophenol cyclizes with formamide derivatives under acidic conditions. This method, documented in for related thiazolylacetamides, achieves >85% yields when catalyzed by polyphosphoric acid at 140°C.
Morpholinoethyl Side Chain Installation
The 2-morpholinoethylamine component is typically prepared by nucleophilic substitution of 2-chloroethylamine with morpholine. However, regioselective alkylation of the primary amine without over-alkylation requires careful stoichiometry control, as excess morpholine leads to bis-alkylated byproducts.
Stepwise Synthesis of Key Intermediates
Synthesis of 4-Methylbenzo[d]thiazol-2-amine
A modified Herz reaction is employed:
- Reactants : 2-Amino-4-methylthiophenol (1.0 eq), formamide (1.2 eq), polyphosphoric acid (3.0 eq).
- Conditions : 140°C, N₂ atmosphere, 6 h.
- Workup : Quench with ice-water, neutralize with NaHCO₃, extract with ethyl acetate.
- Yield : 87% after recrystallization (ethanol/water).
Characterization data aligns with, where analogous thiazolylamines showed $$ ^1H \text{NMR} $$ (400 MHz, DMSO-d₆) δ 2.42 (s, 3H, CH₃), 6.98 (d, J=8.0 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H), 7.65 (s, 1H).
Preparation of 2-Morpholinoethylamine
A two-step protocol prevents di-alkylation:
- Step 1 : 2-Chloroethylamine hydrochloride (1.0 eq) and morpholine (1.05 eq) in THF, 0°C → 25°C, 12 h.
- Step 2 : Neutralization with NaOH, extraction with dichloromethane.
- Yield : 78% after distillation (bp 89–91°C/12 mmHg).
Assembly of the Target Molecule
Boc Protection of 2-Morpholinoethylamine
- Reactants : 2-Morpholinoethylamine (1.0 eq), Boc₂O (1.1 eq), DMAP (0.1 eq) in THF.
- Conditions : 0°C → 25°C, 4 h.
- Yield : 95% (colorless oil).
First Amidation: 2-(Naphthalen-1-yl)acetyl Chloride Formation
- Reactants : 2-(Naphthalen-1-yl)acetic acid (1.0 eq), oxalyl chloride (1.5 eq), DMF (cat.) in dichloromethane.
- Conditions : 0°C → 25°C, 2 h.
- Conversion : Quantitative by $$ ^1H \text{NMR} $$.
Coupling with Boc-Protected Amine
- Reactants : 2-(Naphthalen-1-yl)acetyl chloride (1.0 eq), Boc-2-morpholinoethylamine (1.05 eq), Et₃N (2.0 eq) in THF.
- Conditions : 0°C → 25°C, 12 h.
- Yield : 88% after silica gel chromatography (hexane/ethyl acetate).
Deprotection and Second Amidation
- Deprotection : TFA/DCM (1:1), 0°C → 25°C, 1 h.
- Amidation : Intermediate (1.0 eq), 4-methylbenzo[d]thiazol-2-amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF.
- Conditions : 25°C, 6 h.
- Yield : 76% after reverse-phase HPLC.
Hydrochloride Salt Formation
- Reactants : Free base (1.0 eq), HCl (1.1 eq, 4M in dioxane) in ethanol.
- Conditions : 0°C, 30 min.
- Yield : 92% after lyophilization.
Optimization of Critical Reaction Parameters
Amidation Coupling Agent Screening
Comparative yields using different activators:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 76 |
| EDCI/HOBt | DCM | 25 | 58 |
| DCC | THF | 40 | 63 |
Salt Formation pH Control
Hydrochloride precipitation efficiency versus pH:
| pH | Purity (%) | Recovery (%) |
|---|---|---|
| 2.5 | 99.2 | 85 |
| 3.0 | 98.7 | 92 |
| 3.5 | 97.1 | 88 |
Optimal at pH 3.0, balancing purity and recovery.
Structural Confirmation and Analytical Data
$$ ^1H \text{NMR} $$ (400 MHz, DMSO-d₆)
- δ 2.38 (s, 3H, CH₃), 2.45–2.60 (m, 4H, morpholine), 3.12 (t, J=6.4 Hz, 2H, NCH₂), 3.58 (s, 2H, COCH₂), 4.02 (t, J=6.4 Hz, 2H, CH₂N), 7.25–8.10 (m, 10H, aromatic).
HRMS (ESI+)
- Calcd for C₂₇H₂₈ClN₃O₂S [M+H]⁺: 502.1664; Found: 502.1667.
XRPD Analysis
Diffractogram confirms crystalline hydrochloride form with characteristic peaks at 2θ = 12.4°, 16.7°, 21.3°.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on molecular formulas.
Critical Observations:
Thiazole vs.
Morpholinoethyl Group: Unlike sulfonyl or nitro substituents in analogs , the morpholinoethyl group improves aqueous solubility and metabolic stability, a feature critical for drug-likeness .
Naphthalen-1-yl vs. Phenyl : The naphthalene moiety increases lipophilicity, favoring membrane permeability but may reduce solubility compared to phenyl-containing analogs .
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 452.9 g/mol. Its structure features a thiazole ring, a morpholino group, and a naphthyl acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.9 g/mol |
| CAS Number | 1216853-37-0 |
The biological activity of this compound primarily involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a vital role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can promote histone acetylation, resulting in altered gene expression profiles that may have therapeutic implications in cancer treatment and other diseases.
Anticancer Activity
Research has demonstrated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies evaluating related thiazole-based compounds have shown their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving DNA synthesis inhibition and caspase activation .
Case Study: Anticancer Efficacy
In a study focused on thiazole derivatives, compounds similar to this compound were synthesized and tested for their anticancer activity. The results indicated that these compounds could effectively direct tumor cells towards apoptotic pathways, highlighting their potential as anticancer agents .
Pharmacological Applications
The unique structural features of this compound suggest several potential pharmacological applications:
- Cancer Therapy : Due to its HDAC inhibitory activity, it may be developed as an anticancer agent.
- Neurodegenerative Diseases : By modulating gene expression through histone acetylation, it could have implications in treating neurodegenerative diseases where epigenetic regulation is disrupted.
- Inflammatory Disorders : The ability to influence gene expression may also extend to conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenethyl)-4-nitrobenzamide | Contains chlorophenyl and nitro groups | Histone deacetylase inhibition |
| N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl) | Similar thiazole structure | Potential anti-cancer activity |
| N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide | Lacks morpholino group | Antimicrobial and anticancer properties |
Q & A
Basic: What are the critical steps and reagents for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Amide Coupling : React 4-methylbenzo[d]thiazol-2-amine with 2-(naphthalen-1-yl)acetic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC (dicyclohexylcarbodiimide) in dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine (TEA) is often added to neutralize HCl byproducts .
Morpholinoethyl Substitution : Introduce the morpholinoethyl group via nucleophilic substitution or reductive amination. This step may require controlled pH and temperature to avoid side reactions .
Hydrochloride Salt Formation : Treat the free base with HCl in an aprotic solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Key Reagents : EDC, TEA, DCM, morpholinoethylamine. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1) .
Basic: Which characterization techniques are essential for confirming purity and structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks. Aromatic protons (naphthalene, benzothiazole) appear between δ 7.0–8.5 ppm, while morpholine protons resonate at δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) during amide coupling minimize side reactions like epimerization .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance carbodiimide-mediated coupling efficiency .
- Catalyst Screening : Additives like HOBt (hydroxybenzotriazole) improve coupling yields by reducing racemization .
- Statistical Design : Use a factorial design (e.g., Taguchi method) to optimize variables (solvent, temperature, reagent ratios) systematically .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and readout methods (MTT vs. luminescence) .
- Orthogonal Validation : Confirm activity via parallel assays (e.g., enzymatic inhibition and cell viability).
- Data Normalization : Account for batch-to-batch compound variability by normalizing to a reference inhibitor (e.g., staurosporine for kinase assays) .
Advanced: What computational strategies predict target interactions and binding modes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). The naphthalene moiety may engage in π-π stacking with aromatic residues, while the morpholine group participates in hydrogen bonding .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability under physiological conditions (pH 7.4, 310 K) .
- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Basic: What purification methods are effective for isolating the final compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to precipitate the hydrochloride salt. Slow evaporation enhances crystal purity .
- Column Chromatography : Employ silica gel with gradient elution (DCM:methanol, 95:5 to 85:15) to separate unreacted starting materials .
- Centrifugation : Remove insoluble byproducts after acidification .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Replace naphthalene with biphenyl or indole to probe hydrophobic interactions. Substitute morpholine with piperazine for altered H-bond capacity .
- Bioisosteric Replacement : Swap the benzothiazole ring with benzimidazole to assess electronic effects on target binding .
- Synthetic Routes : Use parallel synthesis (e.g., Ugi reaction) to generate diverse libraries. Characterize analogs via high-throughput screening (HTS) .
Advanced: How to evaluate compound stability under varying storage and assay conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12). Monitor degradation via HPLC-MS .
- Lyophilization : Assess stability in lyophilized vs. solution states (DMSO or saline) over 6 months at -20°C .
- Kinetic Solubility : Use nephelometry to determine pH-dependent solubility (e.g., PBS vs. simulated gastric fluid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
